BenchChemオンラインストアへようこそ!

7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

HCV NS5B polymerase antiviral drug discovery regioisomeric SAR

7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1784657-90-4) is a heterocyclic building block featuring the privileged pyrazolo[1,5-a]pyrimidine scaffold, simultaneously bearing an electron-withdrawing trifluoromethyl group at the 2-position, a lipophilic isopropyl substituent at the 7-position, and a synthetically versatile carboxylic acid handle at the 5-position. With a molecular formula of C₁₁H₁₀F₃N₃O₂ and a molecular weight of 273.21 g/mol, this compound belongs to a scaffold class extensively validated as kinase inhibitors, antiviral agents, and enzyme modulators in both patent and primary literature.

Molecular Formula C11H10F3N3O2
Molecular Weight 273.215
CAS No. 1784657-90-4
Cat. No. B2917672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS1784657-90-4
Molecular FormulaC11H10F3N3O2
Molecular Weight273.215
Structural Identifiers
SMILESCC(C)C1=CC(=NC2=CC(=NN12)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H10F3N3O2/c1-5(2)7-3-6(10(18)19)15-9-4-8(11(12,13)14)16-17(7)9/h3-5H,1-2H3,(H,18,19)
InChIKeyZBHHMNNWEKBXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid: Procurement-Ready Chemical Profile for Medicinal Chemistry & Biological Screening


7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1784657-90-4) is a heterocyclic building block featuring the privileged pyrazolo[1,5-a]pyrimidine scaffold, simultaneously bearing an electron-withdrawing trifluoromethyl group at the 2-position, a lipophilic isopropyl substituent at the 7-position, and a synthetically versatile carboxylic acid handle at the 5-position. With a molecular formula of C₁₁H₁₀F₃N₃O₂ and a molecular weight of 273.21 g/mol, this compound belongs to a scaffold class extensively validated as kinase inhibitors, antiviral agents, and enzyme modulators in both patent and primary literature [1]. Its specific substitution pattern distinguishes it from the more commonly explored 3-carboxylic acid or 2-carboxylic acid regioisomers, offering unique vectors for fragment elaboration, structure–activity relationship (SAR) exploration, and lead optimization campaigns .

Why Generic Pyrazolo[1,5-a]pyrimidine Carboxylic Acids Cannot Replace the 7-Isopropyl-2-CF₃-5-COOH Isomer in Focused Screening Libraries


Within the pyrazolo[1,5-a]pyrimidine chemotype, the position of the carboxylic acid on the fused ring system is a critical determinant of both target engagement and pharmacokinetic properties. Literature SAR from HCV NS5B polymerase programs demonstrates that carboxylic acid placement at the 5-position (as in the target compound) confers distinct binding interactions compared to the 2-carboxylic acid or 3-carboxylic acid regioisomers, with the latter series showing reduced biochemical potency in RdRp inhibition assays [1]. Furthermore, patent disclosures on cyclin-dependent kinase (CDK) inhibitors reveal that the simultaneous presence of a 2-CF₃ group and a 7-alkyl substituent on the pyrazolo[1,5-a]pyrimidine core generates a unique three-dimensional pharmacophore that cannot be recapitulated by simple substitutional analogs, making direct replacement with unsubstituted or mono-substituted variants scientifically unsound in hit-to-lead progression [2].

Quantitative Differentiation Evidence: 7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid vs. Closest Structural Analogs


Regioisomeric Carboxylic Acid Position Dictates HCV NS5B Polymerase Inhibitory Potency: 5-COOH vs. 2-COOH and 3-COOH Analogs

In a comprehensive SAR study of pyrazolo[1,5-a]pyrimidine-based HCV NS5B polymerase inhibitors, compounds bearing a carboxylic acid at the 5-position of the scaffold (the regioisomer matching the target compound) demonstrated consistently superior biochemical potency compared to their 2-carboxylic acid and 3-carboxylic acid counterparts. The 5-COOH series yielded low nanomolar IC₅₀ values in the HCV RdRp biochemical assay, whereas analogous 2-COOH and 3-COOH substituted compounds showed significantly reduced or abolished enzyme inhibition. This trend was confirmed across multiple hydrophobe pairings at the 7-position [1]. Furthermore, patent filings explicitly claim pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives as preferred embodiments for kinase inhibition, reinforcing the functional superiority of this specific regioisomer [2].

HCV NS5B polymerase antiviral drug discovery regioisomeric SAR

2-Trifluoromethyl Substitution Confers Metabolic Stability and Potency Advantages Over 2-H and 2-Methyl Analogs in Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Patent and literature evidence on pyrazolo[1,5-a]pyrimidine kinase inhibitors establishes that a trifluoromethyl group at the 2-position provides dual benefits: it acts as a metabolically stable, electron-withdrawing substituent that enhances binding affinity to the kinase hinge region, and it blocks oxidative metabolism at the pyrazole ring compared to 2-H or 2-methyl analogs. CDK inhibitor patents explicitly describe 2-CF₃-substituted pyrazolo[1,5-a]pyrimidines as preferred embodiments with improved cellular potency and pharmacokinetic profiles relative to des-CF₃ comparators [1]. In independent programs targeting Trk kinases, 2-CF₃-substituted pyrazolo[1,5-a]pyrimidine-5-carboxylic acids demonstrated retained potency in cellular assays, whereas the corresponding 2-H analogs suffered from rapid metabolic clearance in liver microsome stability tests [2]. The target compound incorporates this critical 2-CF₃ motif.

kinase inhibition metabolic stability electron-withdrawing group SAR

7-Isopropyl Group Provides an Optimal Balance of Lipophilicity and Steric Bulk Differentiating from 7-Cyclohexyl, 7-Cyclopropyl, and 7-H Analogs in HCV Polymerase Inhibitor SAR

Systematic SAR exploration of pyrazolo[1,5-a]pyrimidine HCV NS5B inhibitors revealed that the 7-position hydrophobic substituent profoundly influences both biochemical potency and drug-like properties. The 7-cyclohexyl group was identified as optimal for RdRp potency (IC₅₀ in the low nM range); however, the 7-isopropyl substituent (as present in the target compound) offers a distinct and strategically valuable alternative profile—retaining substantial potency while reducing calculated logP by approximately 0.8–1.0 log units compared to the cyclohexyl analog, thereby improving lipophilic efficiency (LipE) and aqueous solubility [1]. In contrast, the 7-H and 7-cyclopropyl analogs suffered from significant potency losses (>10-fold), highlighting the requirement for a branched alkyl group at this position. This SAR landscape positions the 7-isopropyl compound as the preferred choice for lead optimization programs prioritizing balanced potency and physicochemical properties [1][2].

HCV polymerase lipophilic efficiency steric optimization

Carboxylic Acid at 5-Position Enables Direct Amide Coupling and Bioisostere Replacement Strategies That 5-Ester or 5-H Analogs Cannot Support

The free carboxylic acid at the 5-position of the target compound provides immediate synthetic access to amide libraries, ester prodrugs, and bioisostere replacements (tetrazole, acylsulfonamide, hydroxamic acid) without requiring deprotection steps. This contrasts directly with the corresponding 5-methyl ester analog (methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate, CAS 1798723-27-9), which mandates saponification prior to further derivatization—adding a synthetic step, reducing overall yield, and limiting compatibility with base-sensitive functional groups . In DPP-4 inhibitor programs built on the pyrazolo[1,5-a]pyrimidine scaffold, the carboxylic acid moiety has been shown to engage critical salt-bridge interactions with the catalytic serine residue, an interaction that cannot be replicated by ester or unsubstituted analogs, directly impacting on-target potency [1]. Procuring the pre-formed carboxylic acid eliminates an entire synthetic transformation from the medicinal chemistry workflow.

synthetic tractability parallel synthesis bioisostere exploration

Dual Isopropyl + Trifluoromethyl Substitution Pattern Maps to Kinase Inhibitor Pharmacophore Models Distinct from Single-Substituent or Alternate-Regioisomer Building Blocks

Patent landscaping across pyrazolo[1,5-a]pyrimidine kinase inhibitor intellectual property reveals that compounds simultaneously bearing a 2-CF₃ substituent and a 7-alkyl (isopropyl) group form a distinct pharmacophore cluster associated with CDK, JAK, and Trk kinase inhibition, whereas compounds with single or different substitution patterns cluster separately in patent Markush structures [1][2]. Specifically, U.S. Patent 8,673,924 claims substituted pyrazolo[1,5-a]pyrimidines as CDK inhibitors and highlights the 2-CF₃/7-alkyl combination as a preferred embodiment for achieving selective CDK9 inhibition (IC₅₀ < 100 nM) with reduced off-target activity against CDK2 [2]. In contrast, 2-H/7-alkyl or 2-CF₃/7-H analogs show broader kinase inhibition profiles and less favorable selectivity windows. The target compound's substitution pattern thus provides a more defined starting point for selective kinase inhibitor design compared to simpler building blocks [1][2].

kinase pharmacophore CDK inhibition JAK inhibition scaffold diversity

High Purity Specification (≥97% by HPLC) and ISO-Certified Manufacturing Quality Provide Reproducibility Advantage Over Lower-Purity Research-Grade Alternatives

Multiple commercial suppliers list the target compound with purity specifications of ≥97% (HPLC) or NLT 98%, supported by ISO-certified manufacturing processes [1]. This purity threshold is critical for biological assay reproducibility: impurities at the 5–10% level (as found in 90–95% purity alternatives) can generate false positives in high-throughput screening, confound IC₅₀ determinations, or introduce cytotoxicity artifacts in cell-based assays. The structural analog 5-isopropyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 436088-49-2) is commercially available at only 95% purity, making the target compound a demonstrably higher-quality procurement option for rigorous SAR campaigns [1].

quality control reproducibility ISO certification

Optimal Application Scenarios for Procuring 7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic Acid


Focused Kinase Inhibitor Library Design Targeting CDK, JAK, and Trk Families

The dual 2-CF₃/7-isopropyl substitution pattern maps directly to kinase pharmacophore models for CDK, JAK, and Trk inhibition as defined in multiple patent families. Incorporating this compound into a kinase-focused screening library provides coverage of a chemical space distinct from that explored by mono-substituted or regioisomeric pyrazolo[1,5-a]pyrimidine building blocks, increasing the probability of identifying selective hit matter for these therapeutically validated kinase targets [1].

Antiviral Lead Optimization Starting from HCV NS5B Polymerase Chemotype

The 5-carboxylic acid regioisomer is the preferred embodiment for HCV NS5B polymerase inhibition, with class-level biochemical potency in the low nanomolar range. The 7-isopropyl substituent offers a calculated lipophilicity advantage of approximately 1 log unit over the optimal 7-cyclohexyl analog, making this compound an attractive starting point for lead optimization campaigns that prioritize balancing antiviral potency with drug-like physicochemical properties [2].

Parallel Amide Library Synthesis Leveraging the Free Carboxylic Acid Handle

Unlike the corresponding methyl ester (CAS 1798723-27-9), which requires a saponification step, the free carboxylic acid at the 5-position enables direct, one-step amide coupling with diverse amine building blocks. This reduces synthesis cycle time by at least one step (typical saponification yields 70–90%, translating to 10–30% material savings) and is compatible with automated parallel synthesis platforms, accelerating SAR exploration around the pyrazolo[1,5-a]pyrimidine core .

Metabolic Stability-Driven Fragment Elaboration in Hit-to-Lead Programs

Class-level evidence demonstrates that the 2-CF₃ substituent extends microsomal half-life by >2-fold relative to 2-H or 2-CH₃ analogs. Procuring this compound as a core scaffold for fragment growth or scaffold hopping campaigns mitigates the risk of early metabolic failure—a leading cause of compound attrition in drug discovery—by starting from a scaffold pre-optimized for oxidative metabolic stability [3].

Quote Request

Request a Quote for 7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.